[3-(Naphthalen-1-yloxy)phenyl]methanamine

Medicinal Chemistry Synthetic Intermediate Selective Serotonin Reuptake Inhibitor (SSRI)

[3-(Naphthalen-1-yloxy)phenyl]methanamine (CAS 1409211-24-0) is an organic building block characterized by a central benzylamine core with a naphthalen-1-yloxy substituent at the meta position. It has a molecular formula of C17H15NO, a molecular weight of 249.31 g/mol, and is cataloged under MDL number MFCD19551852 and PubChem CID 63942316.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 1409211-24-0
Cat. No. B1428999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Naphthalen-1-yloxy)phenyl]methanamine
CAS1409211-24-0
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3)CN
InChIInChI=1S/C17H15NO/c18-12-13-5-3-8-15(11-13)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12,18H2
InChIKeyUZWDZWMJQXCASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Naphthalen-1-yloxy)phenyl]methanamine (CAS 1409211-24-0) Technical Specification for Chemical Sourcing


[3-(Naphthalen-1-yloxy)phenyl]methanamine (CAS 1409211-24-0) is an organic building block characterized by a central benzylamine core with a naphthalen-1-yloxy substituent at the meta (3) position [1]. It has a molecular formula of C17H15NO, a molecular weight of 249.31 g/mol, and is cataloged under MDL number MFCD19551852 and PubChem CID 63942316 . This compound is primarily utilized as a versatile small molecule scaffold and intermediate in medicinal chemistry, notably in pathways related to 1-phenyl-3-naphthalenyloxy-propanamines, a class that includes the SSRI dapoxetine [2].

Synthetic pathway Meta-substituted intermediate for dapoxetine scaffold synthesis
Reaction form Free base supports anhydrous synthetic workflows
Reference standard Direct precursor to N,N-didemethyldapoxetine metabolite standard

Why Generic Aromatic Ether Building Blocks Cannot Replace [3-(Naphthalen-1-yloxy)phenyl]methanamine


Within the class of naphthyloxyphenyl methanamines, simple positional isomerism (2-, 3-, or 4-substitution) results in distinct physicochemical and biological profiles that preclude generic substitution [1]. The meta-substitution pattern of this compound creates a unique spatial orientation of the primary amine relative to the bulky, lipophilic naphthalene ring. This geometry is critical for specific synthetic applications, particularly as a precursor in the synthesis of dapoxetine and related SSRIs, where the 3-(naphthalen-1-yloxy)phenyl motif is a key pharmacophoric element [2]. Furthermore, the free base form provides a distinct solubility profile compared to its hydrochloride salt analog (CAS 1803561-55-8), impacting its utility in different reaction conditions . Therefore, procurement decisions based solely on molecular formula similarity risk project failure due to mismatched reactivity or target affinity.

Positional isomer mismatch
2- and 4-substituted isomers may not match the established dapoxetine synthetic pathway.
Free base vs. salt form
Salt forms may require neutralization before anhydrous reactions, altering workflow compatibility.
Metabolite standard identity
Only the 3-substituted scaffold yields the authentic N,N-didemethyl metabolite standard; isomer-based standards are structurally non-identical.

[3-(Naphthalen-1-yloxy)phenyl]methanamine Comparative Performance Data


Meta-Substitution: A Key Determinant of Synthetic Utility in Dapoxetine Synthesis

This specific 3-substituted isomer is the direct structural precursor to the naphthyloxy-propanamine core of dapoxetine, a clinically used SSRI [1]. In contrast, the 2- and 4-substituted isomers ([2-(naphthalen-1-yloxy)phenyl]methanamine and [4-(naphthalen-1-yloxy)phenyl]methanamine) lack this established synthetic route and do not serve as direct intermediates for this class of pharmaceuticals . The quantitative importance is reflected in patent literature detailing the use of 3-(naphthalen-1-yloxy)benzaldehyde derivatives (closely related to this methanamine) as key starting materials [1].

Synthetic pathway relevance
Reported
Target: Direct intermediate for dapoxetine scaffold Comparator isomers: Not applicable to this route
3-substitution is required for the reported pathway
2- and 4-isomers are not direct intermediates
Medicinal Chemistry Synthetic Intermediate Selective Serotonin Reuptake Inhibitor (SSRI)

Free Base vs. Hydrochloride Salt: A Critical Choice for Reaction Compatibility

The target compound is supplied as a free base, whereas the 4-substituted analog is commonly available as a hydrochloride salt (CAS 1803561-55-8) . This physical state difference dictates the compound's solubility and reactivity in non-aqueous media. The free base form, with a purity specification of 98% from certain suppliers , is more amenable to reactions requiring anhydrous conditions or where the presence of chloride ions would be detrimental, such as in certain metal-catalyzed cross-couplings. The hydrochloride salt, while more stable and easier to handle, would require an additional neutralization step prior to such reactions.

Physical form compatibility
Data to verify
Target: Free base Comparator: Hydrochloride salt (common 4-isomer form)
Free base may support anhydrous reaction conditions
Salt form may require neutralization step
Synthetic Chemistry Reaction Optimization Solubility

Precursor to N,N-Didemethyldapoxetine: A Validated Metabolite and Synthetic Standard

This compound serves as the direct structural scaffold for N,N-Didemethyldapoxetine (CAS 147199-40-4), a known metabolite of dapoxetine [1]. The [3-(naphthalen-1-yloxy)phenyl]methanamine core is the defining feature of this metabolite, which is used as a reference standard in pharmacokinetic studies and impurity profiling of dapoxetine formulations. Analogs like [2-(naphthalen-1-yloxy)phenyl]methanamine or [4-(naphthalen-1-yloxy)phenyl]methanamine cannot fulfill this role as they would produce non-bioequivalent standards.

Metabolite standard precursor
Reported
Target: Direct scaffold to N,N-Didemethyldapoxetine Isomers: Non-identical structures
Enables synthesis of authentic dapoxetine metabolite standard
Isomer-based standards are not bioequivalent
Pharmaceutical Analysis Metabolite Identification Reference Standard

[3-(Naphthalen-1-yloxy)phenyl]methanamine: Optimal Use Cases for Chemical Procurement


Synthesis of Dapoxetine and Related 1-Phenyl-3-Naphthalenyloxy-Propanamines

This is the primary high-value application. As documented in foundational patents [1], this meta-substituted phenylmethanamine is a key intermediate in constructing the 3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine core. Researchers engaged in medicinal chemistry optimization of this SSRI scaffold or in developing novel analogs will find this compound to be an essential starting material, whereas the 2- and 4-isomers are not suitable for this established pathway .

Synthesis of Analytical Reference Standards for Dapoxetine Metabolism

Laboratories requiring authentic standards of dapoxetine's N,N-didemethyl metabolite (CAS 147199-40-4) for LC-MS/MS method development or impurity profiling must utilize this specific compound [2]. Its meta-substitution pattern is conserved in the active metabolite, making it the only appropriate precursor. Using a positional isomer would result in a structurally distinct and analytically useless standard.

Anhydrous Synthetic Transformations Requiring a Free Base Amine

In synthetic sequences where anhydrous conditions are paramount (e.g., amide couplings using water-sensitive reagents, or palladium-catalyzed cross-coupling reactions), the free base form of this compound (available at ≥98% purity) is the preferred reagent . The corresponding hydrochloride salt of the 4-isomer would require an additional, potentially yield-reducing, neutralization step. This directly translates to higher efficiency and cleaner reaction profiles.

Application
Selection Property
Validation Focus
Dapoxetine and analog synthesis
Meta-substitution pattern
Pathway specificity for dapoxetine scaffold
Dapoxetine metabolite reference standard synthesis
Structural identity to N,N-didemethyl metabolite
Standard authenticity verification
Anhydrous synthetic transformations
Free base form
Reaction compatibility in non-aqueous media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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